N-[4-methoxy-3-(morpholin-4-ylmethyl)benzyl]cyclohexanamine
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Overview
Description
N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE is a complex organic compound with a molecular formula of C14H22N2O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE typically involves a multi-step process. One common method includes the Mannich reaction, where formaldehyde, morpholine, and a methoxy-substituted benzene derivative are reacted under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or DMF (dimethylformamide) at elevated temperatures (around 60°C) with constant stirring .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization from ethanol to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For instance, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(morpholin-4-yl)aniline: Shares the morpholine and methoxy groups but lacks the cyclohexanamine moiety.
N-Methylmorpholine: Contains the morpholine ring but differs in the substitution pattern and lacks the methoxy and cyclohexanamine groups.
Uniqueness
N-{[4-METHOXY-3-(MORPHOLIN-4-YLMETHYL)PHENYL]METHYL}CYCLOHEXANAMINE is unique due to its combination of a morpholine ring, methoxy group, and cyclohexanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]cyclohexanamine |
InChI |
InChI=1S/C19H30N2O2/c1-22-19-8-7-16(14-20-18-5-3-2-4-6-18)13-17(19)15-21-9-11-23-12-10-21/h7-8,13,18,20H,2-6,9-12,14-15H2,1H3 |
InChI Key |
SGNUTGVSICSCHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCC2)CN3CCOCC3 |
Origin of Product |
United States |
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